![molecular formula C18H18N2O3 B14330350 N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine CAS No. 101067-04-3](/img/structure/B14330350.png)
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine is a compound that features a carbazole moiety linked to an acetyl group, which is further connected to a 2-methylalanine residue Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine typically involves the following steps:
Formation of Carbazole Derivative: The carbazole moiety is functionalized at the nitrogen position to introduce an acetyl group. This can be achieved through a reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with 2-Methylalanine: The acetylated carbazole is then coupled with 2-methylalanine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrogen atom in the carbazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: N-[(9H-Carbazol-9-yl)methanol]-2-methylalanine.
Substitution: N-[(9H-Carbazol-9-yl)alkyl]-2-methylalanine derivatives.
科学研究应用
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells due to its charge-transporting properties.
作用机制
The mechanism by which N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine exerts its effects involves several molecular targets and pathways:
Charge Transport: The carbazole moiety facilitates charge transport through its conjugated system, making it useful in electronic applications.
Biological Interactions: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This is particularly relevant in its potential therapeutic applications.
相似化合物的比较
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine can be compared with other carbazole derivatives:
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: This compound also features a carbazole moiety and is used in memory devices due to its resistive switching properties.
2-(9H-Carbazol-9-yl)ethyl acrylate: Used in the fabrication of organic electronic devices due to its high charge carrier mobility.
9H-Carbazole-9-ethylacrylate: Similar to 2-(9H-Carbazol-9-yl)ethyl acrylate, used in organic electronics.
This compound is unique due to its specific structure, which combines the properties of carbazole with those of an amino acid derivative, potentially offering unique interactions and applications in both biological and electronic fields.
属性
CAS 编号 |
101067-04-3 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
2-[(2-carbazol-9-ylacetyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,17(22)23)19-16(21)11-20-14-9-5-3-7-12(14)13-8-4-6-10-15(13)20/h3-10H,11H2,1-2H3,(H,19,21)(H,22,23) |
InChI 键 |
ZSXSQOIDPCPXRL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)O)NC(=O)CN1C2=CC=CC=C2C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


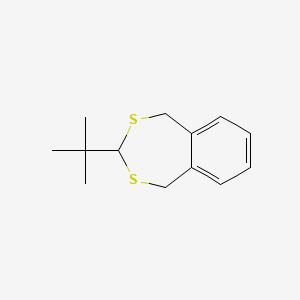
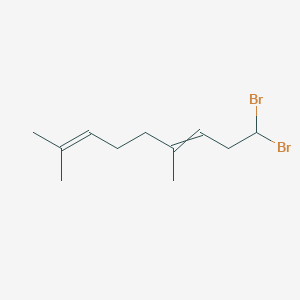
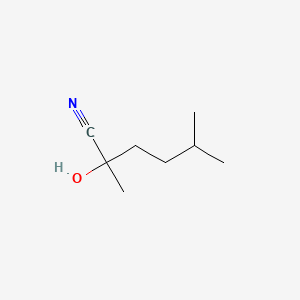
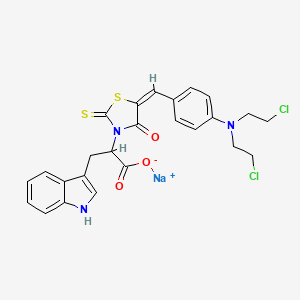
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
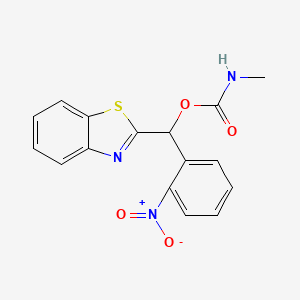
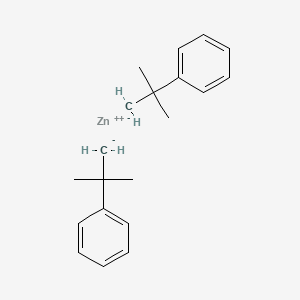
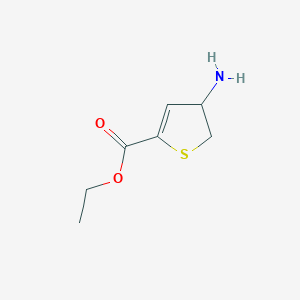
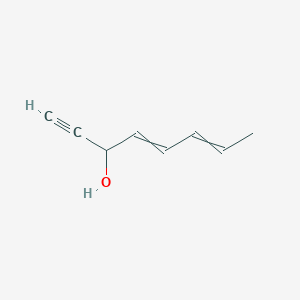
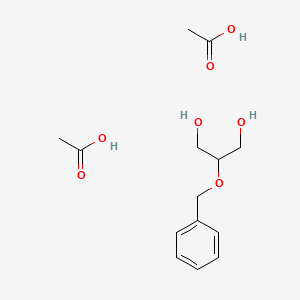
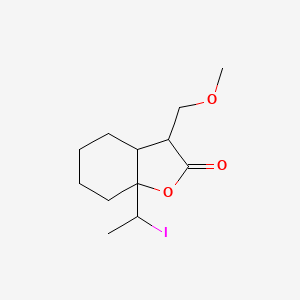
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)


